N'-hexanoyl-4-biphenylcarbohydrazide
Description
Propriétés
IUPAC Name |
N'-hexanoyl-4-phenylbenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-2-3-5-10-18(22)20-21-19(23)17-13-11-16(12-14-17)15-8-6-4-7-9-15/h4,6-9,11-14H,2-3,5,10H2,1H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAERDVABLGACHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Structural and Functional Group Variations
The table below compares N'-hexanoyl-4-biphenylcarbohydrazide with structurally related carbohydrazides and hydrazide derivatives:
Notes:
- N'-Hexanoyl-4-biphenylcarbohydrazide (inferred data) exhibits a hexanoyl chain, which increases lipophilicity (LogP ~3.5–4.0) compared to methyl-substituted analogs (e.g., LogP ~2.8–3.2 for compound in ).
- Sulfonyl- and halogen-containing derivatives () display distinct electronic effects, enhancing hydrogen-bonding capacity and metabolic stability .
Spectral and Physicochemical Properties
- IR Spectroscopy: N'-Hexanoyl-4-biphenylcarbohydrazide: Expected ν(C=O) at ~1660–1680 cm⁻¹ (similar to ’s hydrazinecarbothioamides) and ν(NH) at ~3150–3319 cm⁻¹ . Sulfonyl-Triazoles: Absence of ν(C=O) confirms cyclization, while ν(SO₂) appears at ~1150 cm⁻¹ .
NMR Spectroscopy :
- Aromatic protons in biphenyl systems resonate at δ 7.2–7.8 ppm (cf. ), while hydrazide NH protons appear as broad singlets at δ 9–10 ppm .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N'-hexanoyl-4-biphenylcarbohydrazide, and how can intermediates be purified?
- Methodology : The compound is synthesized via acylation of biphenylcarbohydrazide with hexanoyl chloride under reflux in anhydrous methanol or ethanol. Key steps include maintaining a nitrogen atmosphere to prevent oxidation and using triethylamine as a base to neutralize HCl byproducts. Purification involves recrystallization from methanol or column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which spectroscopic techniques are critical for characterizing N'-hexanoyl-4-biphenylcarbohydrazide?
- Methodology :
- ¹H/¹³C NMR : Confirm hydrazide proton (NH) resonance at δ 9.5–10.5 ppm and hexanoyl chain integration.
- IR Spectroscopy : Detect C=O stretching (1660–1680 cm⁻¹) and N-H bending (1540–1560 cm⁻¹).
- X-ray Crystallography : Resolve biphenyl planarity and hexanoyl chain conformation (requires single crystals grown via slow evaporation in DMSO/water) .
Q. How is the preliminary bioactivity of N'-hexanoyl-4-biphenylcarbohydrazide assessed?
- Methodology :
- Antimicrobial Assays : Use broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a control .
- Anti-inflammatory Testing : Measure COX-2 inhibition via ELISA, comparing IC₅₀ values to celecoxib .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Methodology :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts for acylation efficiency.
- Solvent Effects : Compare polar aprotic (DMF, DMSO) vs. non-polar solvents (toluene) under microwave-assisted synthesis.
- Kinetic Studies : Monitor reaction progress via HPLC to identify rate-limiting steps .
Q. What strategies resolve contradictions in bioactivity data across studies?
- Methodology :
- Impurity Profiling : Use LC-MS to detect byproducts (e.g., unreacted hydrazide or oxidized derivatives).
- Isomerism Analysis : Investigate E/Z isomer ratios via NOESY NMR, as geometric isomers may exhibit divergent activities .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodology :
- DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) level to analyze electron density at the hydrazide group.
- Molecular Docking : Simulate binding to COX-2 (PDB ID: 5KIR) or bacterial dihydrofolate reductase using AutoDock Vina .
Q. What approaches elucidate structure-activity relationships (SAR) for derivatives?
- Methodology :
- Substituent Variation : Synthesize analogs with halogen (Cl, F) or electron-withdrawing groups (NO₂) at the biphenyl ring.
- QSAR Modeling : Corrogate logP, polar surface area, and IC₅₀ values using partial least squares regression .
Q. How are toxicity and pharmacokinetic properties evaluated in preclinical models?
- Methodology :
- Acute Toxicity : Administer 50–200 mg/kg doses in rodent models (OECD 423), monitoring liver/kidney biomarkers (ALT, BUN).
- Metabolic Stability : Use hepatic microsomes to assess CYP450-mediated degradation via LC-MS/MS .
Q. What experimental designs validate mechanistic hypotheses (e.g., enzyme inhibition)?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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